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Compound of Interest

ETHYL 2-PHENYLTHIAZOLE-4-
CARBOXYLATE

cat. No.: B1311197

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Phenylthiazole-4-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This
document details its chemical identity, synthesis, and potential therapeutic applications, with a
focus on its role as a scaffold for the development of novel antifungal and anticancer agents.

: : | Identificati

IUPAC Name ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Synonym Ethyl 2-phenylthiazole-4-carboxylate
CAS Number 59937-01-8

Molecular Formula C12H11NO2S

Molecular Weight 233.29 g/mol

Synthesis and Spectroscopic Data

The synthesis of ethyl 2-phenylthiazole-4-carboxylate and its derivatives is well-documented
in the scientific literature. A common synthetic route involves the Hantzsch thiazole synthesis,
where a thioamide reacts with an a-haloketone. In the case of the title compound,
benzothioamide is reacted with ethyl bromopyruvate.
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Table 1: Spectroscopic Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate[1]

Technique Data

3061, 2980, 1737, 1633, 1513, 1461, 1290,

**|R (KBr, cm~1) **
1210, 766, 689

o/p.p.m.: 7.46-8.00 (m, 5H), 4.49 (g, J = 7.0 Hz,

1H NMR (CDCls, 500 MHz) 2H), 1.44 (t, J = 7.0 Hz, 3H)

3/p.p.m.: 168.87, 160.27, 146.48, 131.77,
131.63, 129.24, 164.15 (q, 2JC—F = 36.5 Hz,
CFsC-), 123.33 (q, LJC—F = 269.3 Hz, —~CFs),
62.41, 13.98

13C NMR (CDCls, 125 MHz)

19F NMR (CDCls, 470 MHz, CFCls) 3lp.p.m.: -52.44 (s)

Experimental Protocols
Synthesis of 2-Phenylthiazole Derivatives

A general procedure for the synthesis of 2-phenylthiazole derivatives involves a Suzuki-
coupling reaction.[2]

Protocol:

e Dissolve Ethyl 2-bromo-5-thiazole carboxylate (1.00 mmol), phenylboronic acid (1.50 mmol),
potassium carbonate (1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.05 mmol) in
a 1,4-dioxane/water mixture.

e Protect the reaction mixture under an argon atmosphere.

o Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer
Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.

» Purify the product by column chromatography to obtain the desired 2-phenylthiazole
derivative.
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Biological Activity and Applications

Derivatives of ethyl 2-phenylthiazole-4-carboxylate have shown significant promise as
therapeutic agents, particularly in the fields of mycology and oncology.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as inhibitors of
lanosterol 14a-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in
fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion
leads to fungal cell death. This mechanism is the target of widely used azole antifungal drugs.

[4]

Table 2: In Vitro Antifungal Activity of a Lead 2-Phenylthiazole Compound (SZ-C14)[2]

Minimum Inhibitory Concentration (MIC) (ug

Fungal Strain
mL~1)

C. albicans and other common pathogenic fungi  1-16

Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their
cytotoxic effects against various human cancer cell lines.[5] The structure-activity relationship
(SAR) studies suggest that the nature and position of substituents on the phenyl ring play a
crucial role in their anticancer potency.

Protocol for Cytotoxicity Assay (MTT Assay):[5]

Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of
8,000-10,000 viable cells per well.

Incubate the plates for 24 hours to allow for cell attachment.

Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives
and incubate for another 24 hours.

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
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e Add 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5
mg/mL) to each well and incubate for an additional 4 hours at 37°C.

o Discard the medium and measure the absorbance to determine cell viability and calculate
the 1Cso values.

Visualized Workflows and Pathways
Synthesis Workflow

The following diagram illustrates a typical synthetic route for producing 2-phenylthiazole
derivatives, which can be further modified to generate a library of compounds for biological
screening.
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Caption: Synthetic workflow for 2-phenylthiazole derivatives.

Antifungal Mechanism of Action

The proposed mechanism of action for the antifungal activity of 2-phenylthiazole derivatives
involves the inhibition of the CYP51 enzyme, which disrupts the synthesis of ergosterol, a vital
component of the fungal cell membrane.
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Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-Phenylthiazole-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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